Home > Products > Screening Compounds P114825 > Skp2 inhibitor C1 (SKPin C1)
Skp2 inhibitor C1 (SKPin C1) -

Skp2 inhibitor C1 (SKPin C1)

Catalog Number: EVT-10921311
CAS Number:
Molecular Formula: C18H13BrN2O4S2
Molecular Weight: 465.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Skp2 inhibitor C1, also known as SKPin C1, is a small molecule designed to inhibit the Skp2 protein, a member of the Skp1-Cullin1-F-box (SCF) ubiquitin ligase complex. This compound has gained attention for its potential therapeutic applications in cancer treatment, particularly due to its role in regulating the degradation of p27, a cyclin-dependent kinase inhibitor that functions as a tumor suppressor. By preventing the ubiquitination and subsequent degradation of p27, SKPin C1 enhances its accumulation in cells, thereby inhibiting cell cycle progression and promoting apoptosis in various cancer cell lines .

Source and Classification

SKPin C1 is classified as a chemical compound with the CAS number 432001-69-9. It is commercially available from several chemical suppliers, including Selleck Chemicals and Bertin Technologies. The compound is typically provided as a crystalline solid with a high purity level (≥98%) .

Synthesis Analysis

Methods and Technical Details

The synthesis of SKPin C1 involves several key steps that are aimed at ensuring the compound's efficacy and stability. The synthetic route generally begins with the appropriate starting materials that undergo various chemical transformations including acetylation, nitration, and coupling reactions. For instance, one reported synthesis includes the introduction of an amino group at the C1 position of a precursor compound through nitration followed by reduction .

The synthesis often utilizes techniques such as:

  • Thin-layer chromatography for monitoring reaction progress.
  • Nuclear magnetic resonance spectroscopy for structural confirmation.
  • High-resolution mass spectrometry to verify molecular weight and purity.
Molecular Structure Analysis

Structure and Data

SKPin C1 has a complex molecular structure characterized by its ability to interact specifically with Skp2 at the Cks1 interaction interface. Its molecular formula is C21H24BrN3O4SC_{21}H_{24}BrN_{3}O_{4}S, with a molecular weight of approximately 465.3 g/mol. The structural representation can be depicted using SMILES notation: BrC1=CC=C(OCC(O)=O)C(/C=C2C(N(CC3=CC=CN=C3)C(S2)=S)=O)=C1 .

The presence of bromine in its structure contributes to its unique reactivity and binding properties, which are essential for its function as an inhibitor.

Chemical Reactions Analysis

Reactions and Technical Details

SKPin C1 primarily functions through its interaction with Skp2, inhibiting the ubiquitination process of p27. This mechanism involves:

  • Binding to Skp2 at the Cks1 interface.
  • Blocking the interaction necessary for p27 ubiquitination.
  • Leading to increased levels of p27 protein within the cell.

Experimental studies have demonstrated that treatment with SKPin C1 results in significant changes in protein levels associated with cell cycle regulation, particularly enhancing p27 while not significantly altering Skp2 levels .

Mechanism of Action

Process and Data

The mechanism by which SKPin C1 exerts its effects centers on its ability to inhibit Skp2-mediated degradation of p27. When SKPin C1 binds to Skp2, it prevents Skp2 from facilitating the ubiquitination of p27, which would typically lead to its degradation by the proteasome. As a result:

  • Increased p27 Levels: The accumulation of p27 inhibits cyclin-dependent kinases (CDKs), effectively halting cell cycle progression from G1 to S phase.
  • Induction of Apoptosis: Elevated levels of p27 lead to enhanced apoptosis in cancer cells, contributing to reduced cell viability .

This mechanism highlights SKPin C1's potential as a therapeutic agent in cancers where Skp2 activity is upregulated.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SKPin C1 is characterized by several physical properties:

  • Appearance: A crystalline solid.
  • Solubility: Typically soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Hydrolytically stable under physiological conditions, making it suitable for biological studies.

Chemical properties include its reactivity profile as an inhibitor of protein-protein interactions involved in ubiquitination processes .

Applications

Scientific Uses

SKPin C1 has significant potential applications in cancer research due to its ability to modulate cell cycle dynamics through p27 stabilization. Key applications include:

  • Cancer Therapeutics: Investigating its efficacy against various cancers such as uveal melanoma and multiple myeloma where Skp2 is implicated.
  • Cell Cycle Studies: Utilizing SKPin C1 to explore mechanisms of cell cycle regulation and apoptosis in cancer cells.
  • Biochemical Assays: Serving as a tool compound in assays designed to study protein interactions within ubiquitin-proteasome pathways.

Research continues into optimizing SKPin C1's application in clinical settings, emphasizing its role in targeted cancer therapies .

Molecular Context of Skp2 in Oncogenesis and Therapeutic Targeting

Skp2 as a Regulator of Ubiquitin-Proteasome System in Cell Cycle Progression

S-phase kinase-associated protein 2 (S-phase kinase-associated protein 2) serves as the substrate-recognition subunit within the Skp1-Cullin 1-F-box protein (Skp1-Cullin 1-F-box protein) E3 ubiquitin ligase complex. This complex targets multiple tumor suppressor proteins for ubiquitin-mediated proteasomal degradation, thereby governing the G1 to S phase transition. Mechanistically, S-phase kinase-associated protein 2 recognizes phosphorylated substrates and facilitates their K48-linked polyubiquitination, marking them for destruction by the 26S proteasome. Key cell cycle regulators degraded by S-phase kinase-associated protein 2 include cyclin-dependent kinase inhibitors p27 (p27), p21 (p21), and p57 (p57), as well as other critical proteins like retinoblastoma-related protein 130 (retinoblastoma-related protein 130) and forkhead box protein O1 (forkhead box protein O1) [5] [8].

The activity of S-phase kinase-associated protein 2 is tightly regulated during the cell cycle. Its expression peaks at the G1/S boundary under the control of the phosphoinositide 3-kinase (phosphoinositide 3-kinase)/protein kinase B (protein kinase B) pathway and E2F transcription factor 1 (E2F transcription factor 1), which transactivates the S-phase kinase-associated protein 2 gene. Conversely, the anaphase-promoting complex/cyclosome (anaphase-promoting complex/cyclosome) ubiquitin ligase complex, in association with its coactivator Cdh1 (Cdh1), targets S-phase kinase-associated protein 2 for degradation during late mitosis and G1 phase. This reciprocal regulation ensures periodic degradation of cyclin-dependent kinase inhibitors, enabling proper cell cycle progression [3]. Dysruption of this regulatory axis, particularly through Cdh1 downregulation or S-phase kinase-associated protein 2 overexpression, results in uncontrolled proliferation—a hallmark of cancer. In colorectal cancer tissues, for example, reduced Cdh1 expression correlates with elevated S-phase kinase-associated protein 2 levels and decreased p27 abundance, directly linking ubiquitin-proteasome system dysregulation to tumorigenesis [3].

Table 1: Key Substrates of SCF-S-phase kinase-associated protein 2 Complex in Cell Cycle Regulation

Substrate ProteinBiological FunctionConsequence of Degradation
p27 (p27)Cyclin-dependent kinase inhibitorG1/S transition promotion
p21 (p21)Cyclin-dependent kinase inhibitorS-phase entry facilitation
p57 (p57)Cyclin-dependent kinase inhibitorCell cycle progression
Forkhead box protein O1 (Forkhead box protein O1)Transcription factor (apoptosis regulator)Enhanced cell survival
Retinoblastoma-related protein 130 (Retinoblastoma-related protein 130)Cell cycle regulatorDeregulated G1 exit

S-phase kinase-associated protein 2-p27 Axis Dysregulation in Cancer Immortalization and Metastasis

The S-phase kinase-associated protein 2-p27 axis represents a critical oncogenic pathway across diverse malignancies. p27 functions as a tumor suppressor by binding to and inhibiting cyclin-cyclin-dependent kinase complexes, particularly cyclin E-cyclin-dependent kinase 2 and cyclin A-cyclin-dependent kinase 2, thereby inducing G1 arrest. S-phase kinase-associated protein 2-mediated ubiquitination targets p27 for proteasomal degradation, effectively removing this barrier to cell cycle progression. In physiological conditions, mitogenic signals transiently activate S-phase kinase-associated protein 2 to degrade p27, allowing controlled proliferation. However, cancer cells exhibit constitutive S-phase kinase-associated protein 2 upregulation and consequent p27 depletion, enabling uncontrolled proliferation and immortalization [1] [5].

Research across multiple cancer types demonstrates that S-phase kinase-associated protein 2 inhibitor C1 (S-phase kinase-associated protein 2 inhibitor C1) specifically blocks this degradation pathway. By binding to the p27 recognition site on S-phase kinase-associated protein 2, S-phase kinase-associated protein 2 inhibitor C1 prevents p27 ubiquitination without affecting S-phase kinase-associated protein 2 protein levels. In uveal melanoma cells, treatment with S-phase kinase-associated protein 2 inhibitor C1 causes p27 accumulation, leading to cell cycle arrest at G0/G1 phase and significant suppression of proliferation in vitro and in xenograft models [1]. Similarly, in multiple myeloma, S-phase kinase-associated protein 2 inhibitor C1 (10μM) reduces cell viability by 40-60% and induces apoptosis through p27 stabilization, while showing minimal toxicity to normal B lymphocytes [2].

Beyond cell cycle control, the S-phase kinase-associated protein 2-p27 axis influences metastatic behavior. S-phase kinase-associated protein 2 promotes epithelial-mesenchymal transition by upregulating zinc finger E-box-binding homeobox 1 (zinc finger E-box-binding homeobox 1), enhancing cell migration and invasion in osteosarcoma and gastric cancer models. Inhibition of S-phase kinase-associated protein 2 reduces metastatic potential both in vitro and in vivo, highlighting the therapeutic potential of targeting this pathway beyond primary tumor control [5].

S-phase kinase-associated protein 2 Overexpression as a Prognostic Biomarker in Hematological and Solid Tumors

Elevated S-phase kinase-associated protein 2 expression serves as a robust prognostic biomarker across numerous cancers, consistently correlating with advanced disease stage, metastasis, drug resistance, and poor survival outcomes. Immunohistochemical analyses of human tumor arrays reveal significantly higher S-phase kinase-associated protein 2 expression in malignant tissues compared to adjacent normal tissue, with inverse correlation to p27 levels [3] [6].

Table 2: S-phase kinase-associated protein 2 Overexpression in Human Cancers and Clinical Correlations

Cancer TypeOverexpression FrequencyClinical CorrelationDetection Method
Uveal Melanoma>80% of cell lines and tumorsMetastatic progression, poor response to chemotherapyWestern blot, Immunohistochemistry
Small Cell Lung Cancer>95% of tumor samplesDiagnostic marker (superior to neuroendocrine markers)Tissue microarray
Colorectal Cancer60-75% of advanced tumorsLower histological grade, reduced survivalTissue array
T-cell Acute Lymphoblastic Leukemia70-90% of patient samplesRelapse/refractory disease, Notch pathway activationRNA sequencing
Multiple Myeloma>60% of patient samplesDrug resistance, disease progressionWestern blot

In hematological malignancies, S-phase kinase-associated protein 2 overexpression drives oncogenesis through distinct mechanisms. T-cell acute lymphoblastic leukemia exhibits S-phase kinase-associated protein 2 upregulation via hyperactivated Notch (Notch) and interleukin-7 (interleukin-7) signaling pathways. Genetic ablation of S-phase kinase-associated protein 2 in T-cell acute lymphoblastic leukemia models significantly delays leukemogenesis and improves survival, confirming its pathogenetic role [10]. Similarly, in acute myeloid leukemia and multiple myeloma, S-phase kinase-associated protein 2 overexpression correlates with enhanced proliferation and drug resistance. The S-phase kinase-associated protein 2-p27 axis also contributes to the "Warburg effect" in leukemias by regulating metabolic enzymes like isocitrate dehydrogenase 1 (isocitrate dehydrogenase 1)/isocitrate dehydrogenase 2 (isocitrate dehydrogenase 2), shifting cells toward glycolytic metabolism [6].

Recent studies identify S-phase kinase-associated protein 2 as a master regulator of cancer cell immortality. In glioma and prostate cancer models, S-phase kinase-associated protein 2 inhibition induces cellular senescence through accumulation of both p27 and DNA damage response proteins. This effect extends to therapy-resistant cells, suggesting that targeting S-phase kinase-associated protein 2 may overcome treatment resistance rooted in cancer stem cell populations [5] [6]. The consistent overexpression of S-phase kinase-associated protein 2 across diverse malignancies, coupled with its functional role in maintaining cancer hallmarks, positions it as both a high-value prognostic biomarker and a compelling therapeutic target.

Properties

Product Name

Skp2 inhibitor C1 (SKPin C1)

IUPAC Name

2-[4-bromo-2-[[4-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

Molecular Formula

C18H13BrN2O4S2

Molecular Weight

465.3 g/mol

InChI

InChI=1S/C18H13BrN2O4S2/c19-13-3-4-14(25-10-16(22)23)12(6-13)7-15-17(24)21(18(26)27-15)9-11-2-1-5-20-8-11/h1-8H,9-10H2,(H,22,23)

InChI Key

IYCJJVVXEHZJHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.